6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine

Physicochemical profiling logP Lipophilicity

6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 296773-12-1, MF C12H14F3N5, MW 285.27) is a fully synthetic, achiral, 3,6-disubstituted triazolopyridazine derivative available as a screening compound. The scaffold features a 1,2,4-triazolo[4,3-b]pyridazine core bearing an azepane ring at the 6-position and a trifluoromethyl group at the 3-position.

Molecular Formula C12H14F3N5
Molecular Weight 285.27 g/mol
Cat. No. B5551580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC12H14F3N5
Molecular Weight285.27 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2
InChIInChI=1S/C12H14F3N5/c13-12(14,15)11-17-16-9-5-6-10(18-20(9)11)19-7-3-1-2-4-8-19/h5-6H,1-4,7-8H2
InChIKeyIVQNLZLTODPMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine: Supplier Catalog, Physicochemical Profile, and Scaffold Class Overview


6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 296773-12-1, MF C12H14F3N5, MW 285.27) is a fully synthetic, achiral, 3,6-disubstituted triazolopyridazine derivative available as a screening compound . The scaffold features a 1,2,4-triazolo[4,3-b]pyridazine core bearing an azepane ring at the 6-position and a trifluoromethyl group at the 3-position. The triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic framework with demonstrated activity across multiple target classes including c-Met kinase, Pim-1 kinase, GABAA receptors, and bone morphogenetic pathways [1][2][3][4].

Why Generic Substitution of 6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine with Other 6-Amino Triazolopyridazines Is Scientifically Unjustified


Triazolo[4,3-b]pyridazine derivatives are not a monolithic class; the identity of the 6-position substituent (azepane vs. piperidine vs. pyrrolidine vs. morpholine vs. chlorine) and the 3-position substituent (CF3 vs. CH3 vs. H vs. aryl) exerts profound, non-linear effects on lipophilicity, ring conformational preferences, target engagement, and metabolic stability [1]. For example, the azepane ring introduces a seven-membered saturated nitrogen heterocycle with a distinct ring-puckering profile compared to the six-membered piperidine and five-membered pyrrolidine analogs, which can alter the spatial disposition of the nitrogen lone pair involved in hinge-binding interactions within kinase ATP pockets [2]. The 3-CF3 group contributes an electron-withdrawing effect that modulates the electron density of the triazolopyridazine core, influencing both target binding affinity and susceptibility to oxidative metabolism relative to 3-methyl or unsubstituted analogs . Consequently, substituting this compound with a different 6-amino-triazolopyridazine without experimental validation risks altered potency, selectivity, solubility, and pharmacokinetic behavior.

6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine: Quantitative Evidence and Comparator-Based Differentiation


Azepane vs. Piperidine vs. Pyrrolidine at Position 6: Impact on logP and Calculated Lipophilicity Profile

The target compound bearing the 7-membered azepane ring at position 6 exhibits a calculated logP of 2.85, which places it in a lipophilicity range distinct from its 6-piperidine (logP predicted ~2.1–2.3 for hypothetical analog) and 6-pyrrolidine (logP predicted ~1.5–1.9) counterparts . This incremental increase in logP conferred by the azepane ring (ΔlogP ≈ +0.5 to +1.3 vs. smaller ring analogs) is expected to affect both passive membrane permeability and non-specific protein binding, representing a measurable differentiation for screening library selection .

Physicochemical profiling logP Lipophilicity Drug-likeness

CF3 at Position 3 vs. CH3 or H: Modulation of Core Electron Density and Expected Metabolic Stability Advantage

The 3-CF3 substituent in the target compound exerts a strong electron-withdrawing effect (–I) on the triazolopyridazine core, which can reduce the electron density of the fused heterocycle, thereby attenuating susceptibility to cytochrome P450-mediated oxidative metabolism relative to the 3-methyl analog (6-(azepan-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine, CAS 1144475-54-6) . Although direct comparative microsomal stability data for this exact compound pair have not been published, the class-level observation that CF3 substitution on heterocyclic cores generally enhances metabolic stability by reducing the rate of oxidative ring metabolism is well-established in medicinal chemistry [1].

Metabolic stability Electron-withdrawing effects Trifluoromethyl Oxidative metabolism

Position 6 Azepane as a Synthetic Handle vs. 6-Chloro Precursor: Enabling Downstream Derivatization Strategies

The target compound, with its pre-installed azepane ring at position 6, serves as a direct screening-ready entity, in contrast to the 6-chloro precursor (6-chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, CAS 40971-95-7) which requires an additional nucleophilic aromatic substitution (SNAr) step with azepane to install the 6-amino substituent . The chloro precursor is a versatile intermediate for parallel library synthesis but is not suitable for direct biological evaluation. For structure–activity relationship (SAR) studies focused on varying the 3-position substituent while keeping the 6-azepane constant, the target compound represents the pre-functionalized end-product, eliminating the need for in-house C–N coupling optimization.

Synthetic chemistry Late-stage functionalization C–N coupling Building block utility

6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine: Recommended Application Scenarios Based on Established Evidence


Kinase-Focused Phenotypic Screening Libraries Requiring Intermediate-to-High logP Compounds

This compound, with its calculated logP of 2.85 and polar surface area of 35.9 Ų, occupies a favorable physicochemical space for cell-permeable kinase inhibitor screening . The triazolo[4,3-b]pyridazine scaffold has validated activity against c-Met (IC50 0.163 µM for optimized analog 4g) and Pim-1 (IC50 0.283 µM for analog 4g) kinases [1]. Procurement of this compound for inclusion in a diversity-oriented screening deck targeting the kinome is supported by both its scaffold provenance and its differentiated lipophilicity profile relative to more polar 6-morpholino or 6-piperazinyl analogs.

Structure–Activity Relationship (SAR) Studies with Fixed 6-Azepane Motif and Variable 3-Substituents

The 6-azepane moiety represents a seven-membered ring that is sterically and conformationally distinct from the more common piperidine (6-membered) and pyrrolidine (5-membered) 6-amino substituents . For medicinal chemistry programs seeking to explore the SAR of the 3-position (e.g., varying CF3 to aryl, heteroaryl, or alkyl groups) while maintaining a constant 6-azepane, this compound serves as the reference point. Its pre-installed azepane avoids the need for late-stage amination chemistry, enabling rapid analog synthesis and biological comparison .

Bone Formation or Osteoblast Differentiation Screening Cascades

The 3,6-disubstituted 1,2,4-triazolo[4,3-b]pyridazine scaffold is explicitly claimed in patent literature (U.S. Patent 7,173,033 B2, Astellas Pharma Inc.) as a bone formation-stimulating agent acting through osteoblast promotion [2]. While the specific patent examples focus on 3-aryl-6-piperidinyl analogs, the 6-azepane-3-CF3 substitution pattern represents a structurally distinct analog within the claimed generic scope. This compound is therefore a rational procurement choice for screening cascades targeting metabolic bone diseases such as osteoporosis, where the differentiated 6-azepane ring may confer altered potency or selectivity versus the exemplified piperidine derivatives.

Computational Docking and Virtual Screening Campaigns Targeting c-Met or Pim-1 ATP-Binding Sites

The compound's 3D structure (available as ZINC entry ZINC48331907) can be used for molecular docking studies against the c-Met and Pim-1 kinase co-crystal structures (e.g., PDB 4PY1 for the triazolopyridazine scaffold in Tyk2) [1][3]. The azepane ring's conformational flexibility and the CF3 group's electrostatic potential map provide distinctive interaction signatures that can be exploited in structure-based virtual screening to prioritize this compound over analogs with smaller or more polar 6-substituents.

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